molecular formula C14H12Cl2N4O B2566688 N-[1-(3,4-dichlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097918-89-1

N-[1-(3,4-dichlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine

Cat. No.: B2566688
CAS No.: 2097918-89-1
M. Wt: 323.18
InChI Key: SBIFFVAWSLXTEB-UHFFFAOYSA-N
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Description

N-[1-(3,4-dichlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring and an azetidine moiety linked to a dichlorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dichlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.

    Introduction of the Dichlorobenzoyl Group: The azetidine ring is then reacted with 3,4-dichlorobenzoyl chloride in the presence of a base, such as triethylamine, to form the N-(3,4-dichlorobenzoyl)azetidine intermediate.

    Coupling with Pyrimidine: The final step involves coupling the N-(3,4-dichlorobenzoyl)azetidine intermediate with a pyrimidine derivative, such as pyrimidin-4-amine, under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dichlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzoyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Amines, thiols, triethylamine as base, dichloromethane as solvent.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

N-[1-(3,4-dichlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

N-[1-(3,4-dichlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine can be compared with other similar compounds, such as:

    N-[1-(3,4-dichlorobenzoyl)azetidin-3-yl]pyrimidin-2-amine: Similar structure but with a different position of the amine group on the pyrimidine ring.

    N-[1-(3,4-dichlorobenzoyl)azetidin-3-yl]pyrimidin-5-amine: Another positional isomer with the amine group at the 5-position of the pyrimidine ring.

    N-[1-(3,4-dichlorobenzoyl)azetidin-3-yl]pyrimidin-6-amine: Similar structure with the amine group at the 6-position of the pyrimidine ring.

The uniqueness of this compound lies in its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to its isomers.

Properties

IUPAC Name

(3,4-dichlorophenyl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N4O/c15-11-2-1-9(5-12(11)16)14(21)20-6-10(7-20)19-13-3-4-17-8-18-13/h1-5,8,10H,6-7H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIFFVAWSLXTEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=C(C=C2)Cl)Cl)NC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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